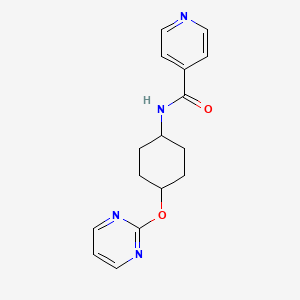

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide

Description

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(12-6-10-17-11-7-12)20-13-2-4-14(5-3-13)22-16-18-8-1-9-19-16/h1,6-11,13-14H,2-5H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQVUDXNPBOVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method includes the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

Introduction of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group is introduced via nucleophilic substitution, where a suitable pyrimidine derivative reacts with the cyclohexyl ring under basic conditions.

Attachment of the Isonicotinamide Moiety: The final step involves coupling the isonicotinamide group to the functionalized cyclohexyl ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with various functional groups replacing the pyrimidin-2-yloxy group.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Backbone Modifications

4-Fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

- Key Differences : Replaces the isonicotinamide group with a 4-fluorobenzenesulfonamide moiety.

- Molecular Formula : C₁₆H₁₈FN₃O₃S (vs. hypothetical C₁₆H₁₇N₄O₂ for the target compound).

- Molecular Weight : 351.4 g/mol (vs. ~323.34 g/mol for the target).

Compounds 7d and 7e

- Key Differences: Feature a pyrimido[4,5-d]pyrimidinone core and peptide-like extensions (e.g., L-valyl, dimethylamino groups).

- Structural Complexity : Both 7d and 7d include stereochemically defined pyrrolidine-2-carboxamide and cyclopropane units, which are absent in the target compound.

- Purity and Analytical Data :

Compound 7h

Physicochemical and Analytical Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity (HPLC) | Rf Value |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₇N₄O₂* | ~323.34 | Pyrimidinyloxy, isonicotinamide | N/A | N/A |

| 4-Fluoro-N-...benzenesulfonamide | C₁₆H₁₈FN₃O₃S | 351.4 | Pyrimidinyloxy, benzenesulfonamide | N/A | N/A |

| 7d | Complex† | N/A | Pyrimido[4,5-d]pyrimidinone, L-valyl | 98% | 0.35 |

| 7e | Complex† | N/A | Pyrimido[4,5-d]pyrimidinone, L-valyl | 98% | 0.35 |

Implications of Structural Variations

- Amide vs. Sulfonamide : The target compound’s isonicotinamide group may confer distinct electronic and steric properties compared to the sulfonamide in the analogue, affecting binding to targets like ATP-binding pockets.

- Stereochemistry : The (1r,4r) configuration in the target compound contrasts with the stereochemical complexity of 7d and 7e, which require advanced NMR techniques (e.g., coupling constant analysis) for differentiation .

- Purity and Synthetic Feasibility : Compounds like 7d and 7e demonstrate high purity (98%) via HPLC, suggesting robust synthetic protocols that could be adapted for the target compound’s production.

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This article delves into its biological activity, highlighting research findings, case studies, and comparative data.

Structural Overview

The compound features a bicyclic structure combining a pyrimidine ring and a cyclohexyl moiety linked through an isonicotinamide group. Its molecular formula is , indicating a relatively high molecular weight and complexity, which may enhance its interactions within biological systems.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The presence of the isonicotinamide group is associated with antimicrobial effects, making it a candidate for treating infections.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures often exhibit anti-inflammatory properties, suggesting potential therapeutic uses in inflammatory diseases.

- Enzyme Inhibition : Interaction studies reveal significant binding affinity with various enzymes and receptors, indicating its role as a potential inhibitor in metabolic pathways.

Research Findings

Recent studies have focused on the compound's mechanism of action and its efficacy against specific biological targets. For instance:

- Binding Affinity : Studies show that this compound binds effectively to certain kinases and receptors involved in cellular signaling pathways, which could lead to therapeutic applications in cancer treatment.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Isoniazid | Pyridine derivative | Antitubercular | First-line treatment for tuberculosis |

| Pyrimidine derivatives | Various | Antimicrobial | Diverse activities based on substitutions |

| Cyclohexylamine derivatives | Aliphatic amines | Antidepressant | Simple structure with varied activity |

| This compound | Complex bicyclic structure | Antimicrobial, anti-inflammatory | Unique combination of pyrimidine and cyclohexyl moieties |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

- Inflammation Models : In animal models of inflammation, the compound has been shown to reduce markers of inflammation significantly, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. The isonicotinamide moiety enhances its binding affinity to enzymes involved in metabolic processes, while the pyrimidine ring contributes to its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.